molecular formula C8H9BrO B1341062 2-Bromo-4-ethylphenol CAS No. 64080-15-5

2-Bromo-4-ethylphenol

Cat. No.: B1341062
CAS No.: 64080-15-5
M. Wt: 201.06 g/mol
InChI Key: XAVFMOSJCDSLCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenol is an organic compound with the molecular formula C₈H₉BrO It is a brominated derivative of phenol, characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-ethylphenol can be achieved through a two-step reaction. Initially, p-ethylphenol is reacted with sulfurous acid and bromine to produce 2-bromo-4-ethylbenzenesulfinic acid. This intermediate is then reacted with a base to yield the final product, this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, e.g., 2-alkoxy-4-ethylphenol.

    Oxidation: Formation of 2-bromo-4-ethylquinone.

    Reduction: Formation of 2-bromo-4-ethylhydroquinone.

Scientific Research Applications

2-Bromo-4-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromophenol
  • 4-Bromo-2-ethylphenol
  • 2,4-Dibromophenol

Comparison: 2-Bromo-4-ethylphenol is unique due to the presence of both a bromine atom and an ethyl group on the phenol ring. This combination imparts distinct chemical properties, such as altered reactivity and solubility, compared to other bromophenols. The ethyl group can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

2-bromo-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFMOSJCDSLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586378
Record name 2-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64080-15-5
Record name 2-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution was prepared by dissolving 105 g of 4-ethylphenol into 500 ml of chloroform. The solution was cooled by ice water bath, followed by dropwise addition of 45 ml of bromine while stirring. The addition was took 1 hour. Then, the reaction mixture was cooled by an ice water bath while stirring for 4 hours, moved into a separatory funnel to wash with water, an aqueous solution saturated with NaCl, 10% water solution of sodium hydrogencarbonate and an aqueous solution saturated with NaCl in turn, and dried with magnesium sulfate anhydride. The solvent in the reactant was distilled off under reduced pressure to yield 173 g of light brown and oily 2-bromo-4-ethylphenol.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (11.6 mL, 0.23 mol) was added slowly to a cooled 0° C. of 4-ethylphenol (2 g, 0.21 mol) dissolved in CH2Cl2 (125 mL). After the addition was complete the reaction mixture was stirred for 5 mins and then quenched with 1N NaOH. The reaction mixture was diluted with H2O and the layers separated. The organic layer was concentrated to an orange oil. Purification by flash column chromatography (0% to 5% EtOAc in hexanes) gave the title compound as a clear oil (4 g, 98%). 1H NMR (400 MHz, CDCl3): δ 1.20 (t, J=7.6 Hz, 3 H), 2.58 (q, J=7.5 Hz, 2 H), 5.36 (s, 1 H), 6.93 (d, J=8.3 Hz, 1 H), 7.03 (d, J=8.3 Hz, 1 H), 7.28 (s, 1 H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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